molecular formula C16H12N2O3 B11545922 N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11545922
M. Wt: 280.28 g/mol
InChI Key: FFHAWTDFEPKOFQ-UHFFFAOYSA-N
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Description

N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chromene core, which is known for its diverse biological activities, and a pyridine moiety, which enhances its chemical reactivity and binding properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 3-methylpyridine-2-amine with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chromene moiety to dihydrochromene derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydrochromene derivatives, and substituted pyridine derivatives, each with distinct chemical and biological properties .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of FAAH and COX enzymes. By binding to the active sites of these enzymes, it prevents the breakdown of fatty acid amides and prostaglandins, leading to reduced inflammation and pain. Molecular modeling studies have shown that the compound binds in the substrate channel of FAAH, overlapping with the binding site of other non-covalent ligands .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of a chromene core and a pyridine moiety, which enhances its binding affinity and selectivity for FAAH and COX enzymes. This dual inhibition mechanism distinguishes it from other compounds that typically target only one of these enzymes .

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

N-(3-methylpyridin-2-yl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C16H12N2O3/c1-10-5-4-8-17-14(10)18-15(19)12-9-11-6-2-3-7-13(11)21-16(12)20/h2-9H,1H3,(H,17,18,19)

InChI Key

FFHAWTDFEPKOFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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